5-Methyl-1-tetralone
Overview
Description
5-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the oxidation of 1,2,3,4-tetrahydronaphthalene, which gradually forms the 1-hydroperoxide with atmospheric oxygen . Another method involves Friedel-Crafts reactions, where the starting compound 4-phenylbutanoic acid is converted into 1-tetralone . The transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone has also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a cyclohexanone . The molecular weight of this compound is 160.21 g/mol .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . It can also be involved in the formation of hydroxy ketone .Physical and Chemical Properties Analysis
This compound is a colorless oil with a faint odor . It has a molecular weight of 160.21 g/mol . The compound is insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Analogues and Derivatives :5-Methyl-1-tetralone serves as a key intermediate in the synthesis of various analogs and derivatives. For instance, it has been utilized in the synthesis of dopamine and serotonin receptor study compounds (Cabrera & Banerjee, 2010). Similarly, the synthesis of methoxy and hydroxy containing tetralones, important intermediates for biologically relevant molecules, has been reported (Ghatak, Dorsey, Garner, & Pinney, 2003).
Synthesis of Neuroactive Compounds :Research indicates the involvement of this compound derivatives in the synthesis of compounds with neuroactive properties. For example, derivatives designed to provide semi-rigid congeners of m-tyramine demonstrated dopamine-like effects in animal test models (Cannon, Koble, Long, & Verimer, 1980).
Applications in Drug Synthesis :Variants of this compound have been used in the synthesis of drugs and bioactive compounds. This includes its role in the synthesis of compounds such as analgesics, morphines, and steroids (Cabrera, Sánchez, & Banerjee, 2011).
Monoamine Oxidase Inhibitors :Studies have shown that α-tetralone, structurally similar to this compound, is an effective scaffold for designing monoamine oxidase inhibitors, suggesting potential applications in neurodegenerative and neuropsychiatric disorder therapies (Mostert, Petzer, & Petzer, 2015).
Biological Activity and Therapeutic Potential :Compounds derived from this compound have shown biological activity, such as antimicrobial and anthelmintic effects. For example, derivatives like Totarol have been utilized in toothpaste and acne treatments (Banerjee et al., 2019).
Mechanism of Action
Target of Action
It is known that tetralone derivatives, such as 5-methyl-1-tetralone, often interact with various enzymes and receptors in the body due to their aromatic nature .
Mode of Action
It is known that 1-tetralone, a closely related compound, can react with amines to form oximes or hydrazones . This suggests that this compound may also undergo similar reactions. The reaction with amines is essentially irreversible and results in the formation of a new compound .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The molecular weight of this compound is 1602124 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in the structure and function of target molecules .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
5-Methyl-1-tetralone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells. This compound can also impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior and physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can form reversible hemiketals with oxygen, leading to changes in enzyme activity and metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. These temporal changes are crucial for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the activity of key enzymes, such as those involved in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for cell survival and function. The compound’s effects on metabolic pathways highlight its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCYRGGMARDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052438 | |
Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-35-1 | |
Record name | 5-Methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6939-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-5-methylnaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-1-TETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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